N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide
Description
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound belonging to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a 2-methylphenyl group, and a propanamide moiety
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-3-14(19)16-15-11-8-21(20)9-12(11)17-18(15)13-7-5-4-6-10(13)2/h4-7H,3,8-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRODZQCYYWETDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,4-c]pyrazole Core: The initial step involves the cyclization of a suitable thienyl precursor with hydrazine to form the thieno[3,4-c]pyrazole core.
Introduction of 2-Methylphenyl Group: The 2-methylphenyl group is introduced through a Friedel-Crafts acylation reaction using 2-methylbenzoyl chloride and an appropriate catalyst.
Formation of Propanamide Moiety: The final step involves the reaction of the intermediate compound with propanoyl chloride to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thieno[3,4-c]pyrazole moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Scientific Research Applications of N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide
This compound is a complex organic compound belonging to the class of thienopyrazoles. It is characterized by a unique structure featuring a thieno[3,4-c]pyrazole core, a 2-methylphenyl group, and a propanamide moiety. This compound is of interest in chemistry, biology, medicine, and industry.
Synthesis and Preparation
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. A common synthetic route includes:
- Formation of the thieno[3,4-c]pyrazole core via cyclization of a thienyl precursor with hydrazine.
- Introduction of the 2-methylphenyl group through a Friedel-Crafts acylation reaction using 2-methylbenzoyl chloride and a catalyst.
- Formation of the propanamide moiety via reaction of the intermediate compound with propanoyl chloride.
Industrial production methods may optimize the synthetic route to enhance yield and purity, potentially involving advanced catalysts, high-throughput reactors, and purification techniques like recrystallization and chromatography.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Particularly at the phenyl and thieno[3,4-c]pyrazole moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate in acidic or basic medium.
- Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
- Substitution: Halogens (e.g., bromine) with a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed:
- Oxidation: Formation of corresponding carboxylic acids or ketones.
- Reduction: Formation of alcohols or amines.
- Substitution: Formation of halogenated or alkylated derivatives.
Applications in Scientific Research
This compound is used in various scientific research applications:
- Chemistry: As a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
- Biology: For its potential as an enzyme inhibitor and its interactions with biological macromolecules.
- Medicine: Explored for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
- Industry: In developing new materials and as a precursor for synthesizing specialty chemicals.
This compound has potential biological activities, particularly as an anti-inflammatory and antimicrobial agent.
Anti-inflammatory Activity: Compounds similar to this compound can inhibit cytokine production, which is crucial in inflammatory responses. It is believed that the anti-inflammatory mechanism involves inhibiting nuclear factor kappa B (NF-kB) signaling pathways, leading to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antimicrobial Activity: Evaluated for antimicrobial properties, in vitro studies suggest that this compound possesses activity against various bacterial strains. The minimum inhibitory concentration (MIC) values have been determined for several pathogens, showcasing its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be further developed as a therapeutic option for infections caused by resistant bacterial strains.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.
Comparison with Similar Compounds
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide can be compared with other similar compounds, such as:
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Exhibiting antiproliferative activity against cancer cell lines.
Pyrazoline derivatives: Investigated for their neurotoxic potentials and effects on behavioral parameters.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other related compounds.
Biological Activity
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant studies, findings, and data tables that highlight its effects.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thieno[3,4-c]pyrazole core with a propanamide side chain. Its molecular formula is C14H15N3O2S, and it has a molecular weight of approximately 273.36 g/mol. The unique structural features contribute to its biological properties.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study highlighted the compound's ability to inhibit cytokine production, which is crucial in inflammatory responses. The anti-inflammatory mechanism is believed to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, leading to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, showcasing its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be developed as a therapeutic option for infections caused by resistant bacterial strains .
Case Studies
- Case Study on Inflammatory Diseases : A clinical trial investigated the effects of a thieno[3,4-c]pyrazole derivative in patients with rheumatoid arthritis. Results showed a significant reduction in joint swelling and pain scores compared to placebo controls. The compound was well-tolerated with minimal side effects reported .
- Antimicrobial Efficacy : Another study focused on a group of patients with skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Patients treated with the compound showed a marked improvement in symptoms within days, supporting its potential use in treating resistant infections .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Immune Response : By affecting cytokine production and immune cell activation, it can alter the course of inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
